molecular formula C6H6F3N3O B13508625 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B13508625
M. Wt: 193.13 g/mol
InChI Key: CSCYZBGTHQQFLN-UHFFFAOYSA-N
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Description

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the reaction of 2,2,2-trifluoroethylamine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one
  • 1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride
  • 1,1,1-Trifluoro-2-iodoethane

Uniqueness

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is unique due to its specific triazole structure and the presence of the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)triazol-4-yl]ethanone

InChI

InChI=1S/C6H6F3N3O/c1-4(13)5-2-12(11-10-5)3-6(7,8)9/h2H,3H2,1H3

InChI Key

CSCYZBGTHQQFLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=N1)CC(F)(F)F

Origin of Product

United States

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